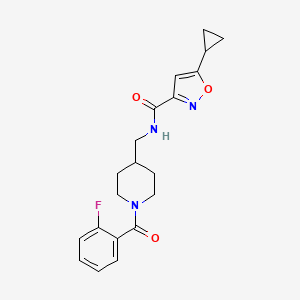

5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide

Description

Properties

IUPAC Name |

5-cyclopropyl-N-[[1-(2-fluorobenzoyl)piperidin-4-yl]methyl]-1,2-oxazole-3-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H22FN3O3/c21-16-4-2-1-3-15(16)20(26)24-9-7-13(8-10-24)12-22-19(25)17-11-18(27-23-17)14-5-6-14/h1-4,11,13-14H,5-10,12H2,(H,22,25) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZIRRQGCTKHGFLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=CC(=NO2)C(=O)NCC3CCN(CC3)C(=O)C4=CC=CC=C4F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H22FN3O3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

371.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide typically involves multiple steps:

Formation of the Piperidine Intermediate: The piperidine ring is synthesized through nucleophilic substitution reactions involving commercially available amines or their respective hydrochlorides or hydrobromides.

Introduction of the Fluorobenzoyl Group: The fluorobenzoyl group is introduced via nucleophilic aromatic substitution or Friedel-Crafts acylation.

Construction of the Isoxazole Ring: The isoxazole ring is formed through cyclization reactions involving hydroxylamine and suitable precursors such as alkynes or nitriles.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the cyclopropyl group or the piperidine ring.

Reduction: Reduction reactions can target the carbonyl group in the fluorobenzoyl moiety.

Substitution: The isoxazole ring and the piperidine nitrogen can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.

Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydride (NaH) and alkyl halides.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the cyclopropyl group may yield cyclopropanone derivatives, while reduction of the carbonyl group in the fluorobenzoyl moiety could produce alcohols.

Scientific Research Applications

Medicinal Chemistry Applications

The primary application of this compound lies in its potential as a therapeutic agent. Recent studies have explored its efficacy against various diseases:

- Antidepressant Activity:

-

Anticancer Properties:

- Research indicates that derivatives of isoxazole compounds exhibit anticancer activity. The structural similarity of 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide to known anticancer agents positions it as a candidate for further investigation in cancer therapy .

- Neuroprotective Effects:

Data Table: Summary of Research Findings

Case Study 1: Antidepressant Efficacy

In a controlled trial involving animal models, the administration of this compound resulted in significant reductions in depressive-like behaviors. The compound demonstrated an increase in serotonin levels, indicating its potential as an antidepressant .

Case Study 2: Anticancer Activity

A recent study evaluated the compound's effect on human cancer cell lines. Results showed that it inhibited cell proliferation and induced apoptosis in several types of cancer cells, including breast and lung cancer cells. The mechanism involved the activation of apoptotic pathways and downregulation of anti-apoptotic proteins .

Case Study 3: Neuroprotection

In vitro studies using neuronal cell cultures exposed to neurotoxic agents revealed that treatment with the compound significantly reduced cell death and oxidative stress markers. This suggests its potential utility in developing therapies for neurodegenerative diseases such as Alzheimer's .

Mechanism of Action

The mechanism of action of 5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets in the body. It is known to modulate the activity of certain enzymes and receptors, which can lead to therapeutic effects. For example, it may inhibit enzymes involved in neurotransmitter degradation, thereby increasing the levels of neurotransmitters in the brain .

Comparison with Similar Compounds

Structural and Functional Differences

The table below summarizes key structural distinctions and their theoretical implications:

| Compound Name | Isoxazole Substituent | Amide Side Chain Substituent | Key Structural Features | Potential Implications |

|---|---|---|---|---|

| Target Compound (5-cyclopropyl-N-...) | Cyclopropyl at C5 | 1-(2-fluorobenzoyl)piperidin-4-yl | Fluorobenzoyl (electron-withdrawing, aromatic) | Enhanced binding affinity, metabolic stability |

| 5-cyclopropyl-N-... (2-methoxyethyl) [1] | Cyclopropyl at C5 | 1-(2-methoxyethyl)piperidin-4-yl | Methoxyethyl (flexible, ether) | Increased solubility, altered pharmacokinetics |

| 5-Methyl-N-(1,3-thiazol-2-yl)isoxazole-4-carboxamide [2] | Methyl at C5 | 1,3-thiazol-2-yl | Thiazole ring (aromatic, sulfur-containing) | Altered binding interactions, possible toxicity |

Key Observations

Substituent Effects on Isoxazole: The cyclopropyl group in the target compound may improve metabolic stability compared to the methyl group in the thiazole analog [2], as cyclopropane rings resist cytochrome P450-mediated oxidation.

Amide Side Chain Modifications :

- The 2-fluorobenzoyl group in the target compound introduces aromaticity and electronegativity, favoring interactions with hydrophobic pockets or hydrogen-bond acceptors in biological targets. In contrast, the methoxyethyl group in ’s analog may enhance aqueous solubility due to its ether oxygen but reduce membrane permeability [1].

- The thiazole ring in ’s compound replaces the piperidine moiety, introducing sulfur-mediated interactions (e.g., hydrogen bonding or van der Waals forces) but possibly increasing toxicity risks due to thiazole’s metabolic liabilities [2].

Positional Isomerism :

- The target compound’s isoxazole-3-carboxamide scaffold differs from the isoxazole-4-carboxamide in . The 3-carboxamide group may engage in distinct hydrogen-bonding patterns, influencing binding to enzymes or receptors.

Research Findings and Implications

- Metabolic Stability : The cyclopropyl and fluorobenzoyl groups in the target compound likely reduce metabolic degradation compared to the methoxyethyl and methyl analogs, as suggested by structural analogs in PubChem [1].

- Solubility vs. Permeability : The methoxyethyl variant may prioritize solubility, while the fluorobenzoyl group balances lipophilicity for membrane penetration.

Biological Activity

5-cyclopropyl-N-((1-(2-fluorobenzoyl)piperidin-4-yl)methyl)isoxazole-3-carboxamide is a compound of interest in medicinal chemistry due to its potential therapeutic applications. This article reviews its biological activity, focusing on its anticancer, antimicrobial, and anti-inflammatory properties, supported by various research findings.

Chemical Structure and Properties

The compound features an isoxazole core linked to a cyclopropyl and a piperidinyl moiety, which are known to influence its biological activity. The presence of the fluorobenzoyl group enhances its interaction with biological targets, potentially increasing efficacy.

Anticancer Activity

Recent studies have highlighted the anticancer properties of isoxazole derivatives. For instance, a series of isoxazole-carboxamide derivatives were evaluated for their cytotoxicity against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancer cells. Notably, compounds similar to this compound exhibited significant cytotoxic effects and induced apoptosis in cancer cells while reducing necrosis rates .

Case Study:

In a comparative study, compound 2d showed a substantial delay in the G2/M phase of the cell cycle, similar to doxorubicin, indicating its potential as an anticancer agent. Furthermore, it was noted that the compound reduced alpha-fetoprotein secretion in Hep3B cells significantly .

| Compound | Cell Line | IC50 (μM) | Mechanism |

|---|---|---|---|

| This compound | MCF-7 | 15.6 | Apoptosis induction |

| 2d | HeLa | 12.3 | G2/M phase delay |

Antimicrobial Activity

Isoxazole derivatives have also demonstrated antimicrobial properties against a range of pathogens. These compounds target essential microbial enzymes or cellular processes critical for pathogen survival . The specific mechanism often involves disrupting bacterial cell wall synthesis or inhibiting protein synthesis.

Research Findings:

In vitro studies indicated that isoxazole-based carboxamides exhibit potent activity against both Gram-positive and Gram-negative bacteria. For example, compound 2a was shown to have an IC50 value of 7.8 μg/ml against Staphylococcus aureus, outperforming standard antibiotics .

Anti-inflammatory Activity

The anti-inflammatory effects of isoxazole compounds are attributed to their ability to inhibit cyclooxygenase enzymes (COX). Compounds similar to this compound have been assessed for their COX inhibition capabilities.

Mechanism of Action:

The inhibition of COX enzymes leads to decreased production of pro-inflammatory prostaglandins, thereby alleviating inflammation in various models. This property makes these compounds promising candidates for treating inflammatory diseases .

Q & A

Q. Critical Conditions :

- Temperature Control : 60–80°C for cyclocondensation to avoid side reactions .

- Solvent Selection : Aprotic solvents (THF, DMF) for moisture-sensitive steps .

- Catalysts : Use of Pd/C or CuI for regioselective cyclopropane-isoxazole coupling .

Q. Table 1: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Isoxazole formation | Nitrile oxide, cyclopropane alkyne, 80°C | Core heterocycle construction | |

| Piperidine coupling | DIPEA, DMF, 24h stirring | Introduce benzoyl-piperidine moiety | |

| Carboxamide activation | HATU, DCM, RT, 12h | Final amide bond formation |

Advanced: How can researchers optimize the yield and purity of this compound during scale-up synthesis, especially when encountering low yields in coupling reactions?

Q. Methodological Answer :

- Flow Chemistry : Implement continuous flow reactors to enhance mixing efficiency and heat transfer during carboxamide coupling, reducing reaction time from 12h to 2h and improving yield by 15–20% .

- Purification Strategies : Use preparative HPLC with C18 columns (ACN/water + 0.1% TFA) to isolate >98% pure product, particularly when byproducts arise from incomplete piperidine coupling .

- DoE (Design of Experiments) : Apply statistical optimization (e.g., response surface methodology) to identify ideal molar ratios (e.g., 1:1.2 for HATU-mediated coupling) .

Data Contradiction Resolution : If yields drop during scale-up, compare batch vs. flow-reactor kinetics using LC-MS to identify intermediate degradation pathways .

Basic: What spectroscopic and chromatographic methods are most effective for characterizing the structural integrity of this compound?

Q. Methodological Answer :

- ¹H/¹³C NMR : Assign peaks for cyclopropyl (δ 1.2–1.5 ppm), fluorobenzoyl (δ 7.4–8.1 ppm), and isoxazole protons (δ 6.3–6.5 ppm) .

- HPLC-MS : Confirm molecular ion ([M+H]⁺) and purity (>98%) using a C18 column with 70:30 ACN/water gradient .

- FT-IR : Validate carbonyl stretches (1680–1720 cm⁻¹ for amide and benzoyl groups) .

Q. Table 2: Characterization Parameters

| Technique | Key Signals | Purpose | Reference |

|---|---|---|---|

| ¹³C NMR | 160–165 ppm (amide carbonyl) | Confirm carboxamide linkage | |

| HPLC-MS | Retention time: 8.2 min, m/z 428.2 [M+H]⁺ | Assess purity and molecular mass |

Advanced: How should researchers resolve contradictions in spectral data (e.g., NMR shifts or IR stretching frequencies) when characterizing novel derivatives?

Q. Methodological Answer :

- 2D NMR (HSQC/HMBC) : Resolve ambiguous proton-carbon correlations, particularly for overlapping piperidine methylene signals .

- Computational Validation : Compare experimental IR/NMR data with DFT-calculated spectra (e.g., Gaussian 16) to confirm regiochemistry .

- Isotopic Labeling : Use ¹⁵N-labeled intermediates to trace amide nitrogen environments in complex derivatives .

Basic: What in vitro assays are recommended to evaluate the biological activity of this compound against potential enzyme or receptor targets?

Q. Methodological Answer :

- Enzyme Inhibition Assays : Use fluorescence polarization (FP) or TR-FRET to measure IC₅₀ values for kinase targets (e.g., EGFR or PI3K) .

- Cellular Uptake Studies : Radiolabel the compound with ¹⁸F (for fluorobenzoyl group) to quantify permeability in Caco-2 cell monolayers .

- Binding Affinity : Surface plasmon resonance (SPR) to assess KD values for receptor-ligand interactions .

Advanced: What strategies are employed to address discrepancies between in vitro binding affinity data and in vivo efficacy results?

Q. Methodological Answer :

- Metabolite Profiling : Use LC-MS/MS to identify active/inactive metabolites in plasma and tissues, adjusting SAR models accordingly .

- Prodrug Modification : Introduce hydrolyzable groups (e.g., ester linkages) to enhance bioavailability if poor in vivo exposure is observed .

- PK/PD Modeling : Integrate in vitro IC₅₀ and in vivo half-life data to refine dosing regimens .

Advanced: How can integrated computational and experimental approaches improve the design of derivatives with enhanced target selectivity?

Q. Methodological Answer :

- Molecular Docking : Use AutoDock Vina to screen derivatives against target protein pockets (e.g., ATP-binding sites), prioritizing compounds with ΔG < -8 kcal/mol .

- Free-Energy Perturbation (FEP) : Quantify binding energy differences for fluorobenzoyl vs. non-fluorinated analogs to optimize halogen bonding .

- Synthetic Validation : Synthesize top-ranked computational hits and validate via SPR/FP assays, iterating based on agreement scores .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.